molecular formula C10H9NO2S2 B13668249 Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate

Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate

Cat. No.: B13668249
M. Wt: 239.3 g/mol
InChI Key: JDNWLMLMZKVOPE-UHFFFAOYSA-N
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Description

Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate is a thiazole derivative featuring a thiophen-2-ylmethyl substituent at position 2 and a methyl ester group at position 4 of the thiazole ring. Thiazole derivatives are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural uniqueness of this compound lies in the thiophene moiety, which introduces distinct electronic and steric effects compared to phenyl or pyridinyl substituents commonly found in analogous molecules.

Properties

Molecular Formula

C10H9NO2S2

Molecular Weight

239.3 g/mol

IUPAC Name

methyl 2-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H9NO2S2/c1-13-10(12)8-6-15-9(11-8)5-7-3-2-4-14-7/h2-4,6H,5H2,1H3

InChI Key

JDNWLMLMZKVOPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)CC2=CC=CS2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Synthetic Strategy Overview

The synthesis of Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate generally follows a multi-step approach involving:

Key Synthetic Routes

Hantzsch Thiazole Synthesis

A common and reliable method involves the Hantzsch thiazole synthesis, which condenses α-halo ketones or esters with thiourea derivatives to form the thiazole core.

  • For example, ethyl 2-chloro-3-oxobutanoate can be reacted with thiophene-2-carbothioamide or related thiourea derivatives under reflux in ethanol to yield ethyl 4-methyl-2-(thiophen-2-yl)thiazole-5-carboxylate analogs. Subsequent methylation or ester exchange can provide the methyl ester derivative.
  • Reaction conditions typically include refluxing in absolute ethanol for several hours (e.g., 3–5 hours), followed by neutralization and crystallization to isolate the product.
Reduction and Oxidation Steps for Functional Group Manipulation
  • Reduction of carboxylic acid esters to hydroxymethyl intermediates can be achieved using sodium borohydride (NaBH4) in the presence of aluminum chloride (AlCl3) in solvents like monoglyme at low temperatures (-10 to +5 °C).
  • Subsequent oxidation of hydroxymethyl groups to aldehydes or carboxylates can be performed using TEMPO-mediated oxidation with sodium hypochlorite (NaOCl) at 0–2 °C or chromium-based oxidants such as pyridinium chlorochromate (PCC) in dichloromethane at 15–30 °C.
  • These steps enable fine-tuning of the substitution pattern on the thiazole ring.
Cyclocondensation with Thiophene Precursors
  • Thiophene-2-carbothioamide or thiophene-2-thioamide derivatives can be reacted with α-halo esters to form the thiazole ring bearing the thiophene substituent directly.
  • This approach ensures regioselective incorporation of the thiophene moiety at the 2-position of the thiazole ring.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time Yield (%) Purity (HPLC %) Notes
Thiazole ring formation Thiophene-2-carbothioamide + ethyl 2-chloro-3-oxobutanoate, EtOH reflux 78 (EtOH reflux) 3–5 h 70–85 >95 Neutralization with NaHCO3, crystallization
Reduction of ester to alcohol NaBH4 + AlCl3, monoglyme -10 to +5 4 h 80–90 97–99 Low temp to avoid side reactions
Oxidation to aldehyde TEMPO + NaOCl, NaHCO3, DCM aqueous biphasic 0–2 1 h 75–85 97–98 Controlled addition of oxidant
Oxidation to aldehyde (alt.) PCC in DCM 15–30 2–3 h 70–80 >99 Alternative to TEMPO oxidation
Esterification (if needed) Methanol + acid catalyst Reflux 2–4 h 80–90 >95 To convert acid to methyl ester

Purification and Characterization

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Reference
Hantzsch synthesis with α-halo ester + thiourea derivatives Ethyl 2-chloro-3-oxobutanoate, thiophene-2-carbothioamide, EtOH reflux High regioselectivity, good yield Requires careful temperature control
Reduction of ester to alcohol NaBH4, AlCl3, monoglyme Mild conditions, good selectivity Sensitive to moisture
TEMPO-mediated oxidation TEMPO, NaOCl, NaHCO3, DCM-water biphasic Environmentally friendly, mild Requires low temperature control
PCC oxidation Pyridinium chlorochromate, DCM High purity product Uses toxic chromium reagents

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester group in methyl 2-(thiophen-2-ylmethyl)thiazole-4-carboxylate can undergo saponification to yield the corresponding carboxylic acid. This reaction is analogous to methods used in similar thiazole derivatives:

  • Conditions : Alkaline hydrolysis (e.g., NaOH, reflux) .

  • Product : 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylic acid.

Substitution Reactions

Thiazole rings are generally stable but can undergo substitution under specific conditions. For this compound:

  • Nucleophilic aromatic substitution : Requires activation (e.g., electron-withdrawing groups). In related systems, substitution with amines or other nucleophiles occurs under basic conditions (e.g., heat, microwaves) .

  • Electron-deficient positions : The thiophen-2-ylmethyl moiety may influence reactivity, but direct substitution on the thiazole ring is less likely without activating groups.

Reaction Type Conditions Outcome
Nucleophilic substitutionAmines, heat, basic conditionsSubstituted derivatives (e.g., amides)

Thionation Reactions

Using Lawesson’s reagent, thiazoles can undergo thionation (conversion of carbonyl to thiocarbonyl). While the target compound lacks a carbonyl group, related esters can be modified:

  • Example : Conversion of ethyl esters to thioesters via Lawesson’s reagent (1,4-dioxane, 100°C) .

Biological and Chemical Transformations

While not directly a chemical reaction, the compound’s structural features enable interactions with biological targets:

  • Enzyme binding : Thiazole derivatives often exhibit affinity for enzymes via sulfur or nitrogen coordination .

  • Structural modifications : Substituents on the thiophen-2-ylmethyl group could be functionalized (e.g., oxidation, alkylation) to enhance bioactivity.

Physical and Analytical Data

Property Value Source
Molecular formulaC₁₀H₉NO₂S₂
Molecular weight239.3 g/mol
Melting pointNot reported

Mechanistic Insights

The thiazole ring’s stability and electron-withdrawing effects of sulfur influence reactivity. For example:

  • Electrophilic substitution : Thiophene’s aromaticity may direct reactivity to specific positions .

  • Base-mediated reactions : Cyclization or rearrangement under basic conditions, as seen in dithioate-isocyanide reactions .

Scientific Research Applications

Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate exerts its effects is often related to its ability to interact with biological targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-4-carboxylate derivatives exhibit varied biological and physicochemical properties depending on substituents at positions 2 and 3. Below is a detailed comparison:

Structural and Electronic Differences

  • AVX420 (Methyl 2-(2-(4-heptyloxy-phenoxy)acetyl)thiazole-4-carboxylate): A phenoxy-acetyl substituent with a heptyloxy chain increases hydrophobicity, improving membrane permeability. The IC50 for hematological cancers is 8.5 µM . Methyl 2-(4-fluorophenyl)thiazole-4-carboxylate: The electron-withdrawing fluorine atom enhances binding affinity via polar interactions, though it lacks the sulfur conjugation of thiophene .
  • Position 4 Substituents :

    • Methyl esters (e.g., Compound X, AVX420) are more hydrolytically labile than ethyl esters (e.g., Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate), affecting metabolic stability .

Biological Activity

Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of thiophene and thiazole rings, which contribute to its diverse chemical properties and therapeutic potential. The following sections detail the biological activity, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Properties

This compound has the following molecular structure:

  • Molecular Formula : C11_{11}H10_{10}N2_{2}O2_{2}S
  • Molecular Weight : Approximately 238.27 g/mol

The presence of sulfur and nitrogen atoms in its structure enhances its reactivity and interaction with biological targets, making it a valuable candidate for pharmaceutical applications.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

  • Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial and antifungal properties. Studies suggest that derivatives of thiazole compounds can effectively inhibit the growth of Gram-negative bacteria such as Escherichia coli and certain fungal strains.
  • Antitumor Activity : Thiazole-containing compounds are known for their cytotoxic effects against various cancer cell lines. For instance, structural analogs have demonstrated significant anticancer activity, with some exhibiting IC50_{50} values lower than established chemotherapeutic agents like doxorubicin .
  • Enzyme Inhibition : The compound's ability to interact with metal ions in enzyme active sites suggests potential as an enzyme inhibitor. This interaction could modulate enzymatic activity, which is crucial for understanding its mechanism of action.

The biological activity of this compound is primarily attributed to its ability to bind to specific biological targets, including enzymes and receptors. The unique structure facilitates strong interactions with these targets, potentially leading to:

  • Inhibition of Enzymatic Activity : By binding to enzyme active sites, the compound may inhibit critical biochemical pathways involved in disease progression.
  • Induction of Apoptosis in Cancer Cells : Compounds with similar thiazole structures have been shown to induce apoptosis in cancer cells through various mechanisms, including modulation of Bcl-2 family proteins .

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acidContains both thiophene and thiazole ringsKnown for diverse biological activities
4-Methyl-2-thiophen-2-yl-thiazole-5-carboxylic acidSimilar structure with different substitutionExhibits distinct chemical reactivity
Ethyl 5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylateEthyl ester derivativeEnhanced solubility and bioavailability

Case Studies and Research Findings

Recent studies have focused on synthesizing novel derivatives of this compound to evaluate their biological activities:

  • Cytotoxicity Evaluation : A study published in ACS Omega reported the synthesis of new thiazole derivatives that were tested for cytotoxicity against MCF-7 breast cancer cells using MTT assays. Results indicated promising antitumor activity with several compounds showing significant inhibition of cell proliferation .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of synthesized thiazole derivatives to target proteins such as Rab7b. These studies provide insights into the potential interactions at the molecular level, aiding in the design of more effective therapeutic agents .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate?

The synthesis typically involves condensation reactions between thiophene derivatives and thiazole precursors. For instance, analogous compounds like methyl thiazole carboxylates are synthesized via:

  • Stepwise functionalization : Boc-protected amino acids are condensed with thiazole intermediates, followed by oxidation using activated MnO₂ to introduce the thiazole ring (yields: 50–70%) .
  • Solvent optimization : Ethanol or DMF is used for crystallization, with reaction conditions (e.g., temperature, catalyst) critical for yield optimization (e.g., 64–74% yields reported for similar thiophene-thiazole hybrids) . Key characterization includes IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and ¹H-NMR (thiophene protons at δ 6.8–7.5 ppm, thiazole CH at δ 8.1–8.3 ppm) .

Q. How is the structural integrity of this compound validated experimentally?

  • Spectroscopic techniques :
  • IR spectroscopy : Identifies ester carbonyl (C=O) and thiazole ring vibrations .
  • ¹H/¹³C-NMR : Confirms substitution patterns (e.g., thiophene-CH₂-thiazole linkage via coupling constants) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₀NO₃S₂: 272.0212; observed: 272.0209) .
    • X-ray crystallography : SHELX software refines crystal structures, resolving challenges like twinning or low-resolution data .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields for thiazole-thiophene hybrids?

Discrepancies in yields (e.g., 50% vs. 70% for analogous compounds) often arise from:

  • Reaction conditions : Solvent polarity (DMF vs. ethanol) and oxidation agents (MnO₂ vs. air) impact intermediate stability .
  • Purification methods : Column chromatography vs. recrystallization affects recovery rates .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd) may improve coupling efficiency in multi-step syntheses . Mitigation strategies include reproducibility trials with controlled variables and kinetic studies to identify rate-limiting steps.

Q. What experimental approaches are used to evaluate the biological activity of this compound?

  • In vitro assays :
  • Enzyme inhibition : Mixed micelle assays (e.g., for phospholipase A₂ inhibition) measure XI(50) values (mole fraction required for 50% inhibition) .
  • Cellular models : Vesicle-based assays determine IC₅₀ values (e.g., 300 nM for GK470, a structurally related thiazole inhibitor) .
    • Structure-activity relationship (SAR) studies : Modifying the thiophene or thiazole substituents (e.g., nitro, methoxy groups) to assess potency changes .

Q. What challenges arise in crystallographic analysis of thiazole derivatives, and how are they resolved?

  • Common issues :
  • Twinning : Observed in thiazole-thiophene hybrids due to flexible side chains; resolved using SHELXD for dual-space recycling .
  • Low-resolution data : High-symmetry space groups (e.g., P2₁/c) require anisotropic displacement parameter refinement in SHELXL .
    • Validation : R-factor convergence (<5%), Fo-Fc electron density maps, and Hirshfeld surface analysis ensure structural accuracy .

Q. How can computational methods complement experimental data in studying this compound?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes with target proteins (e.g., GIVA cPLA2 active site) .
  • DFT calculations : Optimize geometry, predict NMR/IR spectra, and analyze frontier molecular orbitals (HOMO-LUMO gaps) for reactivity insights .
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

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